
6-Alpha Naloxol
Vue d'ensemble
Description
L’Alpha-Naloxol est un antagoniste des opiacés qui existe sous deux formes isomères : α-naloxol et β-naloxol . Ces composés sont étroitement liés à la naloxone, un antagoniste bien connu des récepteurs opioïdes. Explorons plus en détail !
Applications De Recherche Scientifique
L’Alpha-Naloxol trouve des applications dans :
Médecine : Son rôle d’antagoniste des opiacés en fait un agent précieux pour traiter le surdosage aux opiacés.
Recherche : Les scientifiques étudient ses interactions avec les récepteurs opioïdes et ses utilisations thérapeutiques potentielles.
Mécanisme D'action
Antagonisme des récepteurs opioïdes : L’Alpha-Naloxol entre en compétition avec les opiacés pour la liaison aux récepteurs opioïdes, bloquant ainsi leurs effets.
Cibles moléculaires : Il cible principalement les récepteurs mu-opioïdes.
Voies : Les voies exactes impliquées nécessitent des recherches supplémentaires.
Orientations Futures
The potency of naloxone versus 6-Alpha Naloxol in precipitating opioid withdrawal has been studied . The results suggest that delay in onset of action of this compound to opioid receptors in the central nervous system may contribute significantly to its reduced potency relative to naloxone under certain morphine pretreatment conditions . This could be an area of future research.
Analyse Biochimique
Biochemical Properties
6-Alpha Naloxol interacts with mu opioid receptors . It is considered a neutral antagonist at the mu receptor . The nature of these interactions involves the blocking of the action of enkephalins at mu opioid receptors .
Cellular Effects
In cellular processes, this compound has been shown to have an impact on the suppression of operant responding . This effect is seen in animal models under varying conditions of morphine pretreatment history .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with mu opioid receptors. It acts as a neutral antagonist, blocking the action of enkephalins at these receptors . This blocking action is what leads to its observed effects in cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to vary over time in laboratory settings. For instance, the potency of this compound in suppressing operant responding was found to increase after Single or Repeat Morphine pretreatment .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to its dosage. It has been observed that the potency of this compound in suppressing operant responding varies with different dosages .
Metabolic Pathways
It is known that this compound is a metabolite of naloxone, suggesting that it may be involved in similar metabolic pathways .
Méthodes De Préparation
a. α-Naloxol :
Synthèse : L’α-naloxol peut être préparé à partir de la naloxone en réduisant le groupe cétone.
Conditions de réaction : La réaction de réduction implique généralement l’utilisation d’agents réducteurs appropriés.
Production industrielle : Bien que les méthodes industrielles spécifiques ne soient pas largement documentées, la synthèse à partir de la naloxone fournit un point de départ.
Synthèse : Le β-naloxol peut être obtenu à partir de l’α-naloxol par une réaction de Mitsunobu.
Réaction de Mitsunobu : Cette réaction implique la conversion d’un alcool (α-naloxol) en un autre alcool (β-naloxol) en utilisant une combinaison de réactifs, y compris un composé de phosphine et un azodicarboxylate.
Analyse Des Réactions Chimiques
L’Alpha-Naloxol subit diverses réactions, notamment :
Réduction : Comme mentionné précédemment, la réduction du groupe cétone conduit à l’α-naloxol.
Autres réactions : Des recherches supplémentaires sont nécessaires pour explorer les réactions supplémentaires et leurs conditions.
Comparaison Avec Des Composés Similaires
Unicité : La structure unique de l’Alpha-Naloxol le distingue.
Composés similaires : D’autres composés apparentés comprennent la naloxone, la naltrexone et la nalméfène.
Propriétés
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHERQFMBEHNG-AQQQZIQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942579 | |
| Record name | alpha-Naloxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20410-95-1 | |
| Record name | (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6alpha-Naloxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Naloxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20410-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-NALOXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-alpha naloxol formed in the body?
A1: this compound is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating this compound production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of this compound.
Q2: Does the formation of this compound differ across species?
A2: Yes, there is evidence suggesting species-specific differences in the formation of this compound. Research indicates that guinea pigs exhibit a greater capacity for producing this compound compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.
Q3: How does the potency of this compound compare to naloxone in precipitating withdrawal symptoms?
A3: The relative potency of this compound compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.
Q4: Can you provide more details about the analytical methods used to study this compound?
A4: Research on this compound frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying this compound and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


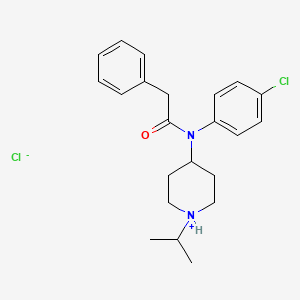
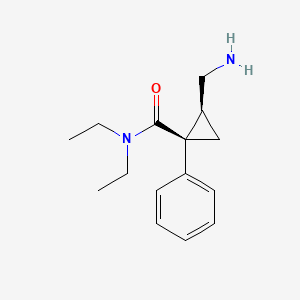
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
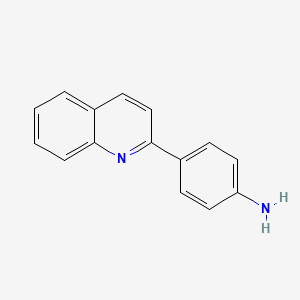

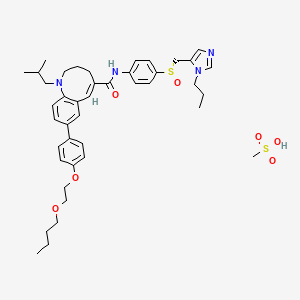

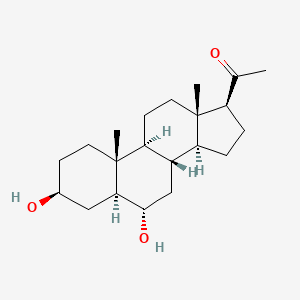

![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
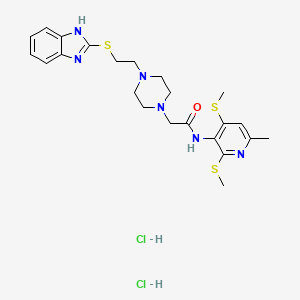
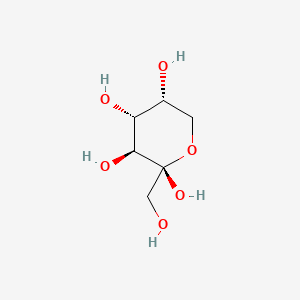
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)

